Vitamin K1 Hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin K1 is a fat-soluble vitamin essential for the synthesis of proteins involved in blood coagulation and bone metabolism . Vitamin K1 Hydroxide retains the core structure of Vitamin K1 but includes a hydroxyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1 Hydroxide typically involves the hydroxylation of Vitamin K1. This can be achieved through various chemical reactions, including:
Direct Hydroxylation: Using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Electrochemical Methods: Employing electrochemical cells to introduce hydroxyl groups onto the Vitamin K1 molecule.
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors where Vitamin K1 is subjected to controlled hydroxylation processes. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Vitamin K1 Hydroxide can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and applications .
Scientific Research Applications
Vitamin K1 Hydroxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its potential as an antioxidant.
Medicine: Investigated for its effects on blood coagulation and bone health.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals
Mechanism of Action
Vitamin K1 Hydroxide exerts its effects by participating in the carboxylation of glutamate residues in proteins, which is essential for their biological activity. This process involves the conversion of this compound to its epoxide form, which is then recycled back to the active form by the enzyme vitamin K epoxide reductase . The primary molecular targets include coagulation factors and bone matrix proteins .
Comparison with Similar Compounds
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound, essential for blood coagulation.
Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains, involved in bone and cardiovascular health.
Vitamin K3 (Menadione): A synthetic form with different biological activities.
Uniqueness
Vitamin K1 Hydroxide is unique due to the presence of the hydroxyl group, which can enhance its solubility and reactivity compared to other forms of Vitamin K. This modification can potentially lead to different biological effects and applications .
Biological Activity
Vitamin K1 hydroxide, also known as phylloquinone, is a fat-soluble vitamin crucial for various biological processes in humans. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and case studies.
Vitamin K1 functions primarily as a cofactor for gamma-glutamyl carboxylase (GGCX), an enzyme that catalyzes the carboxylation of specific glutamic acid residues on vitamin K-dependent proteins (VKDPs). This modification is essential for the biological activity of these proteins, which include clotting factors and proteins involved in bone metabolism.
- Vitamin K Cycle : The conversion of vitamin K1 to its active form, hydroquinone, is facilitated by vitamin K epoxide reductase (VKOR). This cycle allows for the recycling of vitamin K, enabling the body to maintain adequate levels despite low dietary intake .
2. Biological Activities
The biological activities of vitamin K1 can be categorized into several key areas:
- Blood Coagulation : Vitamin K1 is vital for synthesizing clotting factors II (prothrombin), VII, IX, and X in the liver. Deficiency can lead to increased bleeding risk.
- Bone Health : Vitamin K1 plays a role in bone metabolism by activating osteocalcin, a protein that binds calcium in bones. Studies have shown that higher levels of vitamin K1 correlate with improved bone density and reduced fracture risk .
- Antioxidant Properties : Vitamin K1 exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and protecting cellular membranes from oxidative damage. This is particularly relevant in preventing neurodegenerative conditions .
3.1 Case Studies
- Allergic Reactions : A case study reported a 50-year-old woman who developed a localized eczematous reaction following subcutaneous vitamin K1 injection. The reaction persisted for over 30 months, indicating a potential hypersensitivity response . This highlights the need for monitoring adverse effects associated with vitamin K administration.
- Fracture Risk : A study involving patients with hip fractures revealed that both vitamin K1 and 25-hydroxyvitamin D levels were significantly lower compared to healthy controls. The odds ratio indicated that higher vitamin K1 levels were associated with reduced fracture risk .
3.2 Efficacy and Safety
A retrospective study assessed the safety of intravenous vitamin K1 administration in 2938 patients. The incidence of anaphylaxis was found to be relatively low (3 per 10,000 doses), suggesting that while adverse reactions can occur, they are infrequent .
4.1 Vitamin K1 Biological Activity Summary
4.2 Fracture Risk Study Results
Parameter | Hip Fracture Patients | Healthy Controls | Odds Ratio (95% CI) |
---|---|---|---|
Vitamin K1 Levels (ng/ml) | Lower | Higher | 0.07 (0.02-0.32) |
25(OH)D Levels (nmol/L) | Lower | Higher | 0.96 (0.95-0.98) |
5. Conclusion
This compound plays a critical role in various biological processes, particularly in blood coagulation and bone health. Its antioxidant properties further enhance its significance in preventing oxidative stress-related diseases. However, clinicians should remain vigilant regarding potential hypersensitivity reactions associated with its administration.
Future research should continue to explore the therapeutic potential of vitamin K1, particularly in combination with other micronutrients like vitamin D to optimize bone health outcomes and reduce fracture risks.
Properties
Molecular Formula |
C31H46O3 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[(E,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |
InChI Key |
JLLGIYCYBIMFNP-PGGNBPONSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.